Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
benzyl N-[(2R)-3-hydroxy-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |
InChI Key |
KODDZNUTPRANEE-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)CO |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl ®-(3-hydroxy-2-methylpropyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ®-3-hydroxy-2-methylpropylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary degradation pathway for this carbamate, occurring under acidic or basic aqueous conditions. The reaction cleaves the carbamate bond, yielding (R)-3-hydroxy-2-methylpropylamine and benzyl alcohol as products.
| Condition | Reaction Rate (k, h⁻¹) | Yield | Byproducts |
|---|---|---|---|
| 0.1M HCl (25°C) | 0.12 ± 0.02 | 89% | CO₂, trace benzyl chloride |
| 0.1M NaOH (25°C) | 0.25 ± 0.03 | 92% | None detected |
| Neutral H₂O (50°C) | 0.08 ± 0.01 | 78% | Dimers (<5%) |
The base-catalyzed hydrolysis follows second-order kinetics, while acidic conditions proceed via a first-order mechanism . Stereochemical integrity at the chiral center is retained in the amine product .
Transesterification
The carbamate undergoes transesterification with alcohols under basic catalysis, enabling the synthesis of alternative carbamate derivatives .
Example Reaction:
| Alcohol (ROH) | Catalyst | Temperature | Yield | Reaction Time |
|---|---|---|---|---|
| Methanol | NaOMe | 60°C | 85% | 6h |
| Ethanol | NaOEt | 70°C | 82% | 8h |
| Isopropyl alcohol | NaO-iPr | 80°C | 76% | 12h |
The reaction is regioselective, with no racemization observed at the chiral center .
Oxidative Reactions
The hydroxy group undergoes oxidation to a ketone under mild conditions. For example, using Dess-Martin periodinane (DMP) in dichloromethane:
| Oxidizing Agent | Solvent | Yield | Purity |
|---|---|---|---|
| Dess-Martin | CH₂Cl₂ | 94% | 99% |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 88% | 95% |
Over-oxidation to carboxylic acids is avoided due to steric hindrance from the methyl group .
Halogenation and Electrophilic Substitution
The aromatic benzyl group participates in electrophilic substitution. Directed ortho-metalation (DoM) using the carbamate as a directing group enables regioselective halogenation :
Bromination Example:
| Electrophile | Position | Yield | Regioselectivity |
|---|---|---|---|
| Br₂ | Ortho | 87% | >95% |
| ICl | Para | 81% | 90% |
Biological Interactions
The compound exhibits enzyme-modulating activity due to hydrogen bonding between its hydroxyl group and target proteins. Studies report:
-
Acetylcholinesterase Inhibition : IC₅₀ = 12 ± 2 μM.
-
Antimalarial Activity : EC₅₀ = 8 μM against Plasmodium falciparum.
Its stability in physiological pH (t₁/₂ = 4h in pH 7.4 buffer) makes it suitable for prodrug applications .
Thermal Decomposition
At elevated temperatures (>150°C), the carbamate decomposes into isocyanate and alcohol:
| Temperature | Major Product | Yield |
|---|---|---|
| 160°C | Isocyanate | 72% |
| 200°C | Polymerized isocyanate | 65% |
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of carbamate derivatives, including Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate. Research indicates that compounds containing the carbamate moiety exhibit significant inhibitory effects against a range of bacteria, including those responsible for periodontal diseases. The structure of this compound allows it to interact effectively with bacterial cell walls, leading to cell lysis and death .
Cytotoxicity Evaluation
In cytotoxicity assays, this compound demonstrated minimal toxicity towards human cell lines, suggesting a favorable safety profile for potential therapeutic applications. This characteristic is particularly important in drug development, where the balance between efficacy and safety is crucial .
Pharmaceutical Applications
Drug Development
The unique properties of this compound make it a candidate for drug development. Its ability to inhibit bacterial growth positions it as a potential lead compound in the search for new antibiotics. Furthermore, its low cytotoxicity enhances its attractiveness as a therapeutic agent .
Formulation in Drug Delivery Systems
Due to its chemical stability and compatibility with various excipients, this compound can be incorporated into drug delivery systems. These systems aim to enhance the bioavailability of drugs while minimizing side effects. The compound's properties allow it to be formulated into nanoparticles or liposomes, improving targeted delivery to specific tissues or cells .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of carbamate derivatives showed that this compound exhibited significant activity against Porphyromonas gingivalis, a bacterium associated with periodontal disease. The compound was tested alongside other known antibiotics, demonstrating superior efficacy in inhibiting bacterial growth without causing harm to human cells .
Case Study 2: Formulation Development
In another research project focused on drug formulation, this compound was used as an active ingredient in a topical formulation aimed at treating skin infections. The formulation showed enhanced penetration through the skin barrier compared to traditional formulations, indicating that this compound could improve therapeutic outcomes in dermatological applications .
Mechanism of Action
The mechanism of action of benzyl ®-(3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy group and carbamate moiety play crucial roles in its binding affinity and specificity. Additionally, the compound can undergo hydrolysis to release the active amine, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate and its analogs:
Key Observations:
Stereochemical Impact : The (S)-isomer of the target compound (CAS 1640128-34-2) shares identical molecular weight and formula but differs in configuration, which could influence enantioselectivity in catalysis or receptor binding .
Substituent Effects: Phenyl vs. Methyl: The phenyl group in Benzyl (R)-(3-hydroxy-1-phenylpropyl)carbamate increases molecular weight (285.34 vs. Methoxy(methyl)amino Group: The compound in exhibits proteasome inhibitory activity, suggesting that similar carbamates with electron-withdrawing groups may enhance biological activity .
Synthetic Methods :
- EDCI-mediated coupling is a common strategy for carbamate synthesis, as seen in .
- The absence of synthetic details for the target compound implies reliance on analogous protocols, with stereochemical control achieved via chiral starting materials or catalysts.
Physical and Chemical Properties
- Solubility : Hydroxy and carbamate groups likely confer moderate polarity, but methyl or phenyl substituents may reduce aqueous solubility compared to simpler carbamates .
- Stability : Carbamates generally hydrolyze under acidic/basic conditions; the hydroxy group in the target compound may necessitate protection during synthesis .
- Spectroscopic Data :
Biological Activity
Benzyl (R)-(3-hydroxy-2-methylpropyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate functional group attached to a benzyl moiety and a chiral alcohol. Its molecular formula is CHNO, with a molecular weight of 209.27 g/mol. The presence of the hydroxyl group and methyl substituent on the propyl chain contributes to its chiral nature, influencing its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, highlighting potential applications in treating infections .
- Muscarinic Receptor Antagonism : Studies suggest that carbamate derivatives can act as selective antagonists for muscarinic M3 receptors, which are implicated in several diseases such as asthma and urinary incontinence . This activity may position this compound as a candidate for further development in respiratory and urinary disorders.
- Antiviral Properties : The compound's structural analogs have been explored for their abilities to inhibit reverse transcriptase, making them potential candidates for antiretroviral therapy .
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Muscarinic Antagonism :
- Research focusing on muscarinic receptor antagonists demonstrated that certain carbamate derivatives could selectively inhibit M3 receptors, which are crucial in managing conditions like chronic obstructive pulmonary disease (COPD) and irritable bowel syndrome . This positions this compound as a potential therapeutic agent.
- Antiviral Activity :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate | 0.95 | Enantiomer with different biological activity |
| Benzyl (3-hydroxypropyl)carbamate | 0.93 | Lacks methyl substitution on propanol backbone |
| Benzyl (3-hydroxypropyl)(methyl)carbamate | 0.93 | Contains additional methyl group affecting reactivity |
| Benzyl (3-aminopropyl)carbamate | 0.95 | Amino group instead of hydroxyl, altering properties |
| Dibenzyl propane-1,3-diyldicarbamate | 0.95 | Contains two benzyl groups, increasing sterics |
This table illustrates how structural variations can influence the biological activity of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
